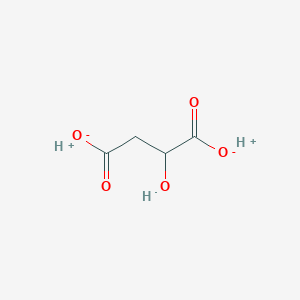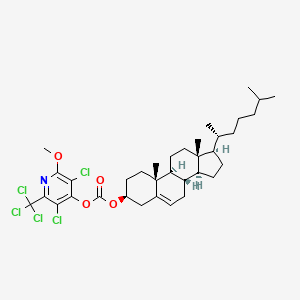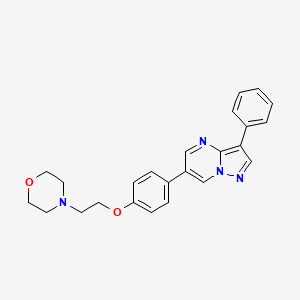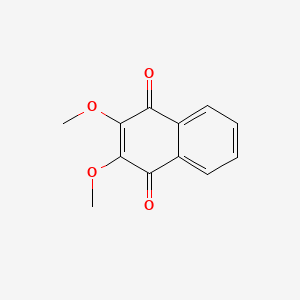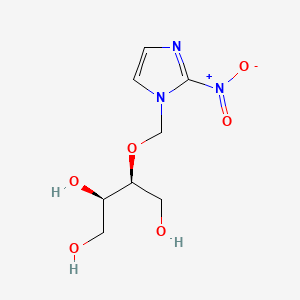
Doranidazole
Vue d'ensemble
Description
Le doranidazole est un radiosensibilisateur hypoxique, un dérivé du 2-nitroimidazole, conçu pour réduire la neurotoxicité en raison de son imperméabilité à la barrière hémato-encéphalique . Il a montré un potentiel prometteur pour améliorer les effets de la radiothérapie en conditions hypoxiques, ce qui en fait un composé précieux dans le traitement du cancer .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
. La voie de synthèse implique généralement les étapes suivantes:
Nitration : Introduction du groupe nitro dans le cycle imidazole.
Protection et déprotection : Des groupes protecteurs sont utilisés pour assurer des réactions sélectives à des sites spécifiques.
Couplage : Couplage du nitroimidazole avec le squelette de butane-1,2,4-triol.
Méthodes de production industrielle
La production industrielle du doranidazole implique une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend:
Traitement par lots : De grandes quantités de réactifs sont traitées par lots.
Traitement en flux continu : Les réactifs sont alimentés en continu dans la chambre de réaction, et les produits sont retirés en continu, ce qui permet une production plus efficace.
Analyse Des Réactions Chimiques
Types de réactions
Le doranidazole subit plusieurs types de réactions chimiques, notamment:
Réduction : Le groupe nitro peut être réduit en groupe amino dans des conditions spécifiques.
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes hydroxyle.
Substitution : Diverses réactions de substitution peuvent se produire sur le cycle imidazole.
Réactifs et conditions courants
Agents réducteurs : Borohydrure de sodium (NaBH4) ou hydrogène gazeux (H2) avec un catalyseur.
Agents oxydants : Permanganate de potassium (KMnO4) ou peroxyde d'hydrogène (H2O2).
Réactifs de substitution : Agents halogénants comme le chlore (Cl2) ou le brome (Br2).
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent:
Dérivés aminés : Issus de la réduction du groupe nitro.
Dérivés oxydés : Issus de l'oxydation des groupes hydroxyle.
Imidazoles substitués : Issus de réactions de substitution sur le cycle imidazole.
Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique, notamment:
Traitement du cancer : Améliore les effets de la radiothérapie en conditions hypoxiques, en particulier dans le glioblastome et le cancer du pancréas
Radiosensibilisation : Utilisé comme radiosensibilisateur pour améliorer l'efficacité de la radiothérapie.
Chimioradiothérapie ciblant l'hypoxie : Potentiel pour cibler les régions tumorales hypoxiques, améliorant les résultats du traitement.
Mécanisme d'action
Le this compound exerce ses effets en ciblant les cellules hypoxiques et en améliorant les effets de la radiothérapie. Le mécanisme implique:
Radiosensibilisation : En conditions hypoxiques, le this compound augmente les dommages à l'ADN induits par les radiations, ce qui entraîne une augmentation de la mort cellulaire.
Cibles moléculaires : Les cibles comprennent l'ADN et diverses voies cellulaires impliquées dans la réponse à l'hypoxie.
Voies impliquées : Implique des voies liées au stress oxydatif et à la réparation de l'ADN.
Applications De Recherche Scientifique
Doranidazole has a wide range of scientific research applications, including:
Cancer Treatment: Enhances the effects of radiation therapy under hypoxic conditions, particularly in glioblastoma and pancreatic cancer
Radiation Sensitization: Used as a radiosensitizer to improve the efficacy of radiotherapy.
Hypoxia-Targeting Chemoradiotherapy: Potential for targeting hypoxic tumor regions, improving treatment outcomes.
Mécanisme D'action
Doranidazole exerts its effects by targeting hypoxic cells and enhancing the effects of radiation therapy. The mechanism involves:
Radiosensitization: Under hypoxic conditions, this compound enhances radiation-induced DNA damage, leading to increased cell death.
Molecular Targets: Targets include DNA and various cellular pathways involved in the response to hypoxia.
Pathways Involved: Involves pathways related to oxidative stress and DNA repair.
Comparaison Avec Des Composés Similaires
Composés similaires
Misonidazole : Un autre radiosensibilisateur hypoxique avec des propriétés similaires mais une neurotoxicité plus élevée.
Métronidazole : Un nitroimidazole utilisé principalement comme antibiotique, avec certaines propriétés radiosensibilisantes.
Ornidazole : Utilisé comme agent antimicrobien, avec certaines similitudes structurelles avec le doranidazole.
Unicité
Le this compound est unique en raison de sa neurotoxicité plus faible et de sa spécificité plus élevée pour les cellules tumorales hypoxiques par rapport aux autres nitroimidazoles . Sa capacité à améliorer la radiothérapie en conditions hypoxiques en fait un composé précieux dans le traitement du cancer .
Propriétés
IUPAC Name |
(2R,3S)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O6/c12-3-6(14)7(4-13)17-5-10-2-1-9-8(10)11(15)16/h1-2,6-7,12-14H,3-5H2/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIITXXIVUIXYMI-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])COC(CO)C(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CO[C@@H](CO)[C@@H](CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048817 | |
| Record name | Doranidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149838-23-3, 161903-10-2 | |
| Record name | Doranidazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149838233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PR-69 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161903102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doranidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17304 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Doranidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PR-69 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BLU68P76A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DORANIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911XR034RX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


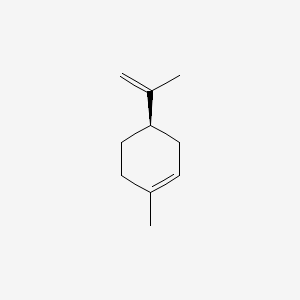

![(2Z,16Z)-22-oxa-5,9,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B1670810.png)
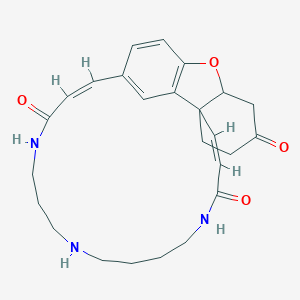

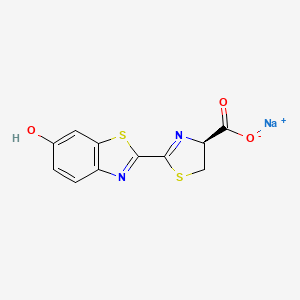
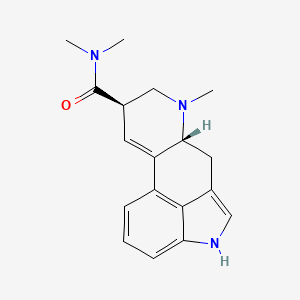
![4-({2-[(4-Tert-butylbenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B1670820.png)
